Acute Toxicity Reduction: F10 Minimum Lethal Dose Is 2× Higher Than SN-38 by Intravenous Administration in Mice
In a direct head-to-head comparison within the same study, the minimum lethal dose of F10 by intravenous administration in mice was 80 mg/kg (0.155 mmol/kg), compared to 40 mg/kg (0.102 mmol/kg) for SN-38 [1]. This represents a 2-fold higher tolerated dose on a mg/kg basis and a 1.52-fold higher tolerated dose on a molar basis for F10 relative to SN-38 [1]. The reduced acute toxicity was observed alongside potent antitumor activity in vivo, indicating that the wider therapeutic margin is not achieved at the expense of efficacy [1].
| Evidence Dimension | Minimum lethal dose by intravenous administration in mice (acute systemic toxicity) |
|---|---|
| Target Compound Data | F10: 80 mg/kg (0.155 mmol/kg) |
| Comparator Or Baseline | SN-38: 40 mg/kg (0.102 mmol/kg) |
| Quantified Difference | 2.0-fold higher tolerated dose (mg/kg basis); 1.52-fold higher (molar basis) |
| Conditions | Mice, single intravenous bolus administration; minimum lethal dose determination |
Why This Matters
A 2-fold higher tolerated dose directly translates to a wider experimental therapeutic window, reducing the risk of systemic toxicity-driven confounding in preclinical efficacy studies.
- [1] Fan S, Cao YX, Li GY, Lei H, Attiogbe MKI, Yao JC, Yang XY, Liu YJ, Hei YY, Zhang H, Cao L, Zhang XY, Du SS, Zhang GM, Zhang SQ. F10, a new camptothecin derivative, was identified as a new orally-bioavailable, potent antitumor agent. Eur J Med Chem. 2020 Sep 15;202:112528. View Source
